4,4'-Dichloro[1,1'-biphenyl]-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dichloro[1,1’-biphenyl]-2,5-dione is an organic compound with the molecular formula C12H8Cl2O2. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 4 and 4’ positions, and two ketone groups are present at the 2 and 5 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro[1,1’-biphenyl]-2,5-dione typically involves the chlorination of biphenyl followed by oxidation. One common method includes the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 4,4’-dichlorobiphenyl. This intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of 4,4’-Dichloro[1,1’-biphenyl]-2,5-dione follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and oxidation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 4,4’-Dichloro[1,1’-biphenyl]-2,5-dicarboxylic acid.
Reduction: 4,4’-Dichloro[1,1’-biphenyl]-2,5-diol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dichloro[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dichloro[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: Lacks the ketone groups present in 4,4’-Dichloro[1,1’-biphenyl]-2,5-dione.
2,2’-Dichlorobiphenyl: Chlorine atoms are substituted at different positions.
4,4’-Dibromo[1,1’-biphenyl]-2,5-dione: Bromine atoms instead of chlorine.
Uniqueness
4,4’-Dichloro[1,1’-biphenyl]-2,5-dione is unique due to the presence of both chlorine atoms and ketone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62120-48-3 |
---|---|
Molecular Formula |
C12H6Cl2O2 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H6Cl2O2/c13-8-3-1-7(2-4-8)9-5-12(16)10(14)6-11(9)15/h1-6H |
InChI Key |
KKXXEAAMRMPIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C(=CC2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.